molecular formula C9H8ClF B13798557 1-Chloro-2,3-dihydro-5-fluoro-1H-indene CAS No. 58485-67-9

1-Chloro-2,3-dihydro-5-fluoro-1H-indene

Katalognummer: B13798557
CAS-Nummer: 58485-67-9
Molekulargewicht: 170.61 g/mol
InChI-Schlüssel: CDPFPKAMBXRYEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-2,3-dihydro-5-fluoro-1H-indene is an organic compound with the molecular formula C9H8ClF It is a derivative of indene, characterized by the presence of chlorine and fluorine atoms on the indene ring

Vorbereitungsmethoden

The synthesis of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene typically involves the introduction of chlorine and fluorine atoms into the indene structure. One common method involves the reaction of indene with chlorine and fluorine-containing reagents under controlled conditions. For example, the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride can introduce the chlorine atom, while fluorinating agents like hydrogen fluoride or fluorine gas can introduce the fluorine atom .

Analyse Chemischer Reaktionen

1-Chloro-2,3-dihydro-5-fluoro-1H-indene can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Chloro-2,3-dihydro-5-fluoro-1H-indene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

    Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-2,3-dihydro-5-fluoro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets. In chemical reactions, the compound’s reactivity is determined by the electronic effects of the substituents and the nature of the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-2,3-dihydro-5-fluoro-1H-indene can be compared with other indene derivatives:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

58485-67-9

Molekularformel

C9H8ClF

Molekulargewicht

170.61 g/mol

IUPAC-Name

1-chloro-5-fluoro-2,3-dihydro-1H-indene

InChI

InChI=1S/C9H8ClF/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,9H,1,4H2

InChI-Schlüssel

CDPFPKAMBXRYEG-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1Cl)C=CC(=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.